ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11F3N4O4S and its molecular weight is 412.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate primarily focuses on its synthesis and potential applications in various fields. Abdelhamid and Afifi (2010) synthesized a series of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which involved the treatment of specific precursors with halo ketones or halo esters, showcasing the compound's utility in creating complex chemical structures Synthetic Communications. Similarly, Matiichuk, Potopnyk, and Obushak (2009) demonstrated its use in forming propenic acid through reactions with malonic acid, contributing to the synthesis of novel organic compounds Russian Journal of Organic Chemistry.
Biological Evaluation and Anticancer Activity
The compound has been explored for its biological activities as well. Sonar et al. (2020) synthesized a new series of thiazole compounds and evaluated their anticancer activity against breast cancer cells, indicating its potential in developing therapeutic agents European Chemical Bulletin. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives with significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting its use in glaucoma treatment European journal of medicinal chemistry.
Corrosion Inhibition
In an industrial context, Dohare et al. (2017) explored the use of pyranpyrazole derivatives as novel corrosion inhibitors for mild steel in the pickling process, demonstrating the compound's utility in protecting industrial materials Journal of Industrial and Engineering Chemistry.
Mechanism of Action
Mode of Action
Thiazole and pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and pyrazole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole and pyrazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-2-27-14(24)11-7-20-22(13(11)16(17,18)19)15-21-12(8-28-15)9-3-5-10(6-4-9)23(25)26/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYZBYFKNCIZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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